Methyl 2-chloro-1,6-naphthyridine-3-carboxylate
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Overview
Description
Methyl 2-chloro-1,6-naphthyridine-3-carboxylate is a chemical compound belonging to the class of naphthyridines. These are heterocyclic aromatic compounds containing nitrogen atoms in a six-membered ring fused with a pyridine ring. This compound is known for its diverse applications in scientific research, including drug development and organic synthesis, due to its unique properties and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-1,6-naphthyridine-3-carboxylate typically involves the reaction of 2-chloro-3,5-diaminopyridine with appropriate reagents under controlled conditions. For instance, the reaction of 2-chloro-3,5-diaminopyridine in the presence of hexafluoroacetylacetone and montmorillonite K10 as a catalyst yields the corresponding naphthyridine derivative . The reaction conditions often involve stirring in a solvent such as DMF/H2O.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted naphthyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Methyl 2-chloro-1,6-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit certain enzymes or interfere with DNA replication in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-1,7-naphthyridine-3-carboxylate: Another naphthyridine derivative with similar structural features.
1,5-Naphthyridines: These compounds also contain nitrogen atoms in a six-membered ring fused with a pyridine ring and exhibit a variety of biological activities.
Uniqueness
Methyl 2-chloro-1,6-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H7ClN2O2 |
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Molecular Weight |
222.63 g/mol |
IUPAC Name |
methyl 2-chloro-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)7-4-6-5-12-3-2-8(6)13-9(7)11/h2-5H,1H3 |
InChI Key |
XZNFEQLYHYCZIE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2C=CN=CC2=C1)Cl |
Origin of Product |
United States |
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